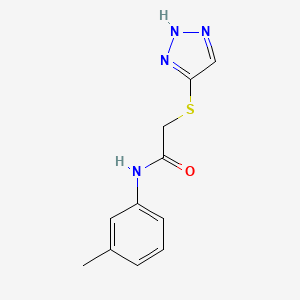![molecular formula C17H18N2O3 B5342090 [4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5342090.png)
[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid, also known as DMPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
Mechanism of Action
The mechanism of action of [4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. By inhibiting DHFR, this compound disrupts the cell cycle and induces apoptosis in cancer cells. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. It has been found to accumulate in cancer cells and exhibit selective cytotoxicity, sparing normal cells. This compound has also been shown to modulate the immune system by increasing the production of cytokines that activate immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using [4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid in lab experiments is its high potency and selectivity for cancer cells. This allows for lower doses and fewer side effects compared to traditional chemotherapy drugs. However, one limitation is the lack of long-term toxicity studies, which are necessary to determine the safety and efficacy of this compound in humans.
Future Directions
For research on [4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid include the development of new drug formulations and delivery methods, as well as the investigation of its potential use in combination with other cancer drugs. Additionally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in cancer therapy, anti-inflammatory and analgesic properties, and immune system modulation. Its mechanism of action involves the inhibition of DHFR, and it has low toxicity and good bioavailability. While there are limitations to its use in lab experiments, future research may lead to new drug formulations and delivery methods, as well as the investigation of its use in combination with other cancer drugs.
Synthesis Methods
[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with ethyl 4-bromobenzoate to form an intermediate compound. The intermediate is then reacted with sodium hydroxide and carbon dioxide to produce the final product, this compound. This method has been optimized to achieve high yields and purity of this compound.
Scientific Research Applications
[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer drugs. Additionally, this compound has been investigated for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune system.
properties
IUPAC Name |
2-[4-[(3,4-dimethylphenyl)carbamoylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-3-6-15(9-12(11)2)19-17(22)18-14-7-4-13(5-8-14)10-16(20)21/h3-9H,10H2,1-2H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBLDAJDPUCMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5342018.png)
![2-cyclopropyl-N-[1-(4-methylbenzyl)cyclopropyl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5342023.png)
![(3S*,5S*)-1-butyl-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5342029.png)
![(3-endo)-8-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5342058.png)
![4-benzoyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5342066.png)
![3-methyl-7-(2,4,5-trimethoxybenzoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5342078.png)
![2,4-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5342082.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5342096.png)
![2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5342108.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5342109.png)
![ethyl 7-methyl-5-(1-naphthyl)-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342115.png)

![ethyl 2-benzylidene-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342126.png)